molecular formula C14H17N3O B7813329 N,N-bis[2-(2-pyridyl)ethyl]hydroxylamine CAS No. 6965-67-9

N,N-bis[2-(2-pyridyl)ethyl]hydroxylamine

Cat. No.: B7813329
CAS No.: 6965-67-9
M. Wt: 243.30 g/mol
InChI Key: JZYZJNOXHWSDAH-UHFFFAOYSA-N
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Description

N,N-bis[2-(2-pyridyl)ethyl]hydroxylamine is a versatile tridentate ligand designed for advanced research applications in inorganic and coordination chemistry. Its molecular structure features a central hydroxylamine group that is strategically functionalized with two 2-pyridyl-ethyl arms . This design allows the ligand to act as an effective chelator for various metal ions, facilitating the synthesis of novel metal-organic complexes with unique properties. A key research application of this ligand is in the formation of rare-earth metal complexes. Studies have demonstrated its utility in creating adducts with group 13 Lewis acids like AlMe3, GaMe3, and InMe3, leading to complexes that exhibit dynamic behavior in solution and potential for forming heterotrimetallic systems . The compound's solid-state structure has been confirmed by single-crystal X-ray diffraction, revealing intermolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of a pyridyl ring, which can influence the packing and stability of its crystalline form . Researchers value this compound for exploring molecular dynamics, catalytic processes, and the development of new materials. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(2-pyridin-2-ylethyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c18-17(11-7-13-5-1-3-9-15-13)12-8-14-6-2-4-10-16-14/h1-6,9-10,18H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYZJNOXHWSDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN(CCC2=CC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289746
Record name NSC63343
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Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6965-67-9
Record name NSC63343
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Record name NSC63343
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Synthetic Methodologies and Chemical Transformations of N,n Bis 2 2 Pyridyl Ethyl Hydroxylamine

Reductive Processes and Derivatization Reactions

The reduction of N,N-bis[2-(2-pyridyl)ethyl]hydroxylamine to its corresponding amine, N,N-bis[2-(2-pyridyl)ethyl]amine, is a key transformation. This process involves the cleavage of the N-O bond and can be achieved through various reductive methods, primarily employing metallic reagents. The two principal methods reported involve the use of zinc dust in an acidic medium and mediation by certain transition metal salts.

Reduction with Zinc and Acid:

The reduction using zinc dust in the presence of a dilute acid, such as hydrochloric acid, is a common and effective method for converting N,N-dialkylhydroxylamines to their corresponding amines. nih.gov While detailed mechanistic studies specifically for this compound are not extensively documented, a plausible mechanism can be proposed based on the established reactivity of zinc in acidic solutions and the nature of the hydroxylamine (B1172632) functional group.

The reaction likely proceeds through the following steps:

Protonation of the Hydroxylamine: In the acidic medium, the hydroxylamine is protonated at the oxygen atom, forming a hydroxylammonium ion. This protonation makes the hydroxyl group a better leaving group (as water).

Electron Transfer from Zinc: Zinc metal acts as the reducing agent by donating electrons. It is proposed that two single-electron transfers (SET) from the zinc surface to the protonated hydroxylamine occur.

Cleavage of the N-O Bond: The transfer of electrons to the N-O bond leads to its cleavage, resulting in the formation of a water molecule and an aminium radical cation intermediate.

Further Reduction and Protonation: The aminium radical cation is further reduced by another electron transfer from zinc and then protonated by the acid to yield the final amine product.

A summary of the proposed mechanistic steps is presented in the table below.

StepDescription
1Protonation of the hydroxylamine oxygen by acid.
2Single electron transfer (SET) from zinc to the protonated hydroxylamine.
3Cleavage of the N-O bond to release a water molecule and form an aminium radical cation.
4Second SET from zinc to the aminium radical cation.
5Protonation of the resulting amine to give the final product (as its acid salt).

Metal-Mediated Reductive Processes:

It has been observed that certain transition metal salts can also facilitate the reduction of this compound. Specifically, salts of cobalt(II), vanadium(III), and iron(II) have been shown to reduce the hydroxylamine to the corresponding amine. nih.gov In the case of cobalt(II) nitrate (B79036), the newly formed N,N-bis[2-(2-pyridyl)ethyl]amine subsequently coordinates to the cobalt center. nih.gov

Furthermore, copper(II) and copper(I) salts have a notable effect. Solutions of copper complexes with this compound are found to be unstable and degrade, yielding the reduced amine ligand. masterorganicchemistry.comrsc.org In contrast, complexes with zinc(II), nickel(II), and cobalt(II) are reported to be indefinitely stable in solution and in the solid state, suggesting that the reduction is specific to certain metals. masterorganicchemistry.com

The mechanism of these metal-mediated reductions likely involves an initial coordination of the metal ion to the hydroxylamine. This coordination can activate the N-O bond, making it more susceptible to cleavage. The metal ion itself may undergo a change in oxidation state, acting as the reductant, or it may facilitate an intramolecular electron transfer process. For copper-mediated reductions, it is plausible that a Cu(I) species, either added directly or formed in situ, initiates the reductive cleavage of the N-O bond. The suppression of this reduction pathway is a key consideration in the synthesis of stable copper-hydroxylamine complexes. mit.edu

The derivatization of this compound, beyond its reduction, has not been extensively explored in the available literature. The primary focus of research involving this compound has been on its role as a ligand for metal ions and as a precursor to the tridentate amine ligand, N,N-bis[2-(2-pyridyl)ethyl]amine. However, based on the general reactivity of the hydroxylamine functional group, potential acylation and alkylation reactions can be considered.

The hydroxylamine group possesses two nucleophilic centers: the nitrogen and the oxygen atom. This dual reactivity can lead to either N- or O-functionalized products, with the outcome often depending on the nature of the electrophile and the reaction conditions.

Acylation:

Acylation of hydroxylamines is typically achieved using acylating agents such as acyl chlorides or acid anhydrides. The reaction with an acyl chloride, for instance, would be expected to proceed via a nucleophilic addition-elimination mechanism. chemguide.co.uklibretexts.org The lone pair of electrons on either the nitrogen or the oxygen of the hydroxylamine can attack the electrophilic carbonyl carbon of the acyl chloride.

N-Acylation: Attack by the nitrogen atom would lead to the formation of an N-acyl-N,N-dialkylhydroxylamine.

O-Acylation: Attack by the oxygen atom would result in an O-acyl-N,N-dialkylhydroxylamine (a hydroxylamine ester).

The chemoselectivity of this reaction (N- vs. O-acylation) can be influenced by factors such as the steric hindrance around the nitrogen atom and the acidity of the reaction medium. In acidic conditions, the more basic nitrogen atom would be protonated, which could favor O-acylation. nih.gov

Alkylation:

Alkylation of hydroxylamines with reagents like alkyl halides can also lead to either N- or O-alkylation products. masterorganicchemistry.comorganic-chemistry.org

N-Alkylation: Reaction at the nitrogen atom would result in the formation of a quaternary hydroxylammonium salt.

O-Alkylation: Reaction at the oxygen atom would yield an N,N-dialkyl-O-alkylhydroxylamine.

The regioselectivity of alkylation is sensitive to the nature of the alkylating agent and the reaction conditions. The use of protecting groups is a common strategy in the synthesis of hydroxylamine derivatives to achieve selective N- or O-functionalization. organic-chemistry.org

For this compound specifically, much of the synthetic utility reported in the literature involves its reduction to the corresponding amine, which is then used as a scaffold for further derivatization. For example, the resulting secondary amine can be readily alkylated or acylated to produce more complex polydentate ligands.

A summary of the potential derivatization products is provided in the table below.

Reaction TypeReagentPotential Product(s)
AcylationAcyl Chloride (R-COCl)N-acyl-N,N-bis[2-(2-pyridyl)ethyl]hydroxylamine or O-acyl-N,N-bis[2-(2-pyridyl)ethyl]hydroxylamine
AlkylationAlkyl Halide (R-X)N-alkyl-N,N-bis[2-(2-pyridyl)ethyl]hydroxylammonium halide or O-alkyl-N,N-bis[2-(2-pyridyl)ethyl]hydroxylamine

Coordination Chemistry of N,n Bis 2 2 Pyridyl Ethyl Hydroxylamine As a Polydentate Ligand

General Principles of Metal Ion Coordination

The coordination chemistry of N,N-bis[2-(2-pyridyl)ethyl]hydroxylamine is defined by its structure as a tripodal, polydentate ligand. Such ligands are of significant interest in coordination chemistry because their multi-point binding capacity often leads to stable metal complexes. wikipedia.org

This compound, sometimes abbreviated as LOH, is a classic example of a tripodal ligand. These ligands feature a central donor atom connected to three arms, each containing at least one other donor site. researchgate.net In this case, the central (or "bridgehead") atom is the hydroxylamine (B1172632) nitrogen, which is connected via two ethyl chains to two separate pyridine (B92270) rings. The ligand, therefore, presents four potential donor atoms to a metal center: the nitrogen atom of the hydroxylamine group, the oxygen atom of the hydroxyl group, and the two nitrogen atoms from the pyridyl rings. This makes it a potentially tetradentate N₃O ligand. wikipedia.orgresearchgate.net

Tripodal ligands are known to enforce specific geometries upon metal complexes. wikipedia.org When a tetradentate tripodal ligand like this compound coordinates to an octahedral metal center, it typically occupies four adjacent coordination sites, leaving two cis positions available for other ligands (such as solvents or counter-ions). In many cases, the three arms of the ligand coordinate to one face of the octahedron, resulting in a facial (or fac) geometric isomer. wikipedia.org This pre-organization can have significant effects on the structure, physical properties, and reactivity of the resulting metal complexes. researchgate.net

The coordination behavior of this compound is governed by its two distinct types of donor groups: the pyridyl groups and the central hydroxylamine moiety.

Pyridyl Moieties : The two pyridyl groups provide strong N-donor sites. Polypyridyl ligands are extensively used in coordination chemistry and are well-understood to form stable complexes with a wide range of transition metals. researchgate.net The nitrogen atoms in the pyridine rings act as classic Lewis bases, donating their lone pair of electrons to the metal ion.

Hydroxylamine Moiety : The hydroxylamine group (-NHOH) is a more complex coordinating agent. It offers multiple potential binding modes. It can coordinate through the nitrogen atom, the oxygen atom, or in a "side-on" fashion where both N and O atoms bind simultaneously to the metal center (η²-coordination). Furthermore, the proton on the hydroxyl group can be lost (deprotonation), allowing the oxygen to bind as an anionic hydroxylaminato ligand. The specific mode of coordination is often influenced by the identity of the metal ion, its oxidation state, and the reaction conditions. researchgate.net The coordination chemistry of hydroxylamines and their derivatives remains a developing field of study. researchgate.net

Complexation with Transition Metal Ions

The interaction of this compound (LOH) with various transition metals reveals a range of stabilities and coordination behaviors, highlighting the influence of the central metal ion.

This compound forms stable complexes with several divalent and trivalent transition metal ions. researchgate.net Studies show that complexes with Ni(II) and Cd(II) are indefinitely stable in both solution and solid states. researchgate.net

In contrast, the reaction with cobalt(II) nitrate (B79036) leads to a metal-mediated decomposition of the ligand. Instead of forming a stable hydroxylamine complex, the ligand is reduced to its secondary amine analogue, N,N-bis[2-(2-pyridyl)ethyl]amine. This newly formed amine then chelates to the cobalt, forming a dinitrocobalt(II) complex. researchgate.net A similar ligand reduction is observed with vanadium(III) chloride and iron(II) chloride. researchgate.net This demonstrates that for certain redox-active metals like Co(II), the hydroxylamine functionality is unstable.

The table below summarizes the observed behavior of this compound with these metal ions.

Metal IonComplex StabilityObserved Outcome
Cr(III) Stable Complex FormedFormation of a stable Cr(III)-LOH complex. researchgate.net
Mn(II) Stable Complex FormedFormation of a stable Mn(II)-LOH complex. researchgate.net
Ni(II) Indefinitely StableFormation of a stable Ni(II)-LOH complex. researchgate.net
Co(II) UnstableLigand is reduced to the corresponding amine, which then forms a complex. researchgate.net
Cd(II) Stable Complex FormedFormation of a stable Cd(II)-LOH complex. researchgate.net

The coordination mode of the hydroxylamine moiety is highly dependent on the specific metal ion. researchgate.net

Side-on Coordination : In its complex with chromium(III), the ligand coordinates in a side-on fashion. researchgate.net This implies that both the nitrogen and oxygen atoms of the hydroxylamine group bind directly to the chromium center. This η²-binding mode is more common with electrophilic early transition metals.

N-Coordination : For complexes with manganese(II), nickel(II), and cadmium(II), the ligand coordinates via the nitrogen atom of the hydroxylamine group. researchgate.net In this mode, the hydroxylamine acts as a simple N-donor, similar to an amine, with the oxygen atom likely remaining uncoordinated or participating in weaker, secondary interactions.

The complexation of this compound with copper ions presents a notable instability. Solutions containing the ligand and either Cu(II) or Cu(I) salts are prone to degradation, ultimately yielding dark-colored residues. researchgate.net Analysis of these residues reveals the presence of the reduced ligand, N,N-bis[2-(2-pyridyl)ethyl]amine, indicating that copper, much like cobalt(II), mediates a reduction of the hydroxylamine group. researchgate.net

This instability contrasts with the behavior of structurally related ligands that lack the hydroxylamine group. For example, ligands like bis-(2-(2-pyridyl)ethyl)-2-(N-toluenesulfonylamino)ethylamine can form stable dinuclear Cu(I) complexes. nih.gov The instability of the this compound-copper system is therefore directly attributable to the redox-sensitive hydroxylamine moiety, which is susceptible to reduction by both Cu(II) and Cu(I).

Complexation with Rare-Earth Metal Ions

The reaction of the donor-functionalized ligand this compound with tris(cyclopentadienyl) rare-earth metal precursors, [LnCp₃], yields bis(cyclopentadienyl)hydroxylaminato rare-earth metal complexes. nih.gov This synthesis has been successfully applied to a range of rare-earth metals, including both late and early lanthanides.

The synthesis of bis(cyclopentadienyl)hydroxylaminato rare-earth metal complexes with the general formula [Ln(C₅H₅)₂{ON(C₂H₄-o-Py)₂}] has been achieved for a variety of rare-earth metals (Ln), including Lutetium (Lu), Yttrium (Y), Holmium (Ho), Samarium (Sm), Neodymium (Nd), Praseodymium (Pr), and Lanthanum (La). nih.gov The formation of these complexes is a result of the reaction between this compound and the corresponding tris(cyclopentadienyl) rare-earth metal compound, [LnCp₃]. nih.gov These compounds have been characterized through elemental analysis, mass spectrometry, and for specific complexes (Lu, Y, Sm, and La), NMR spectroscopy. nih.gov

A summary of the synthesized complexes is provided in the table below:

Complex NumberRare-Earth Metal (Ln)Formula
1 Lutetium (Lu)[Lu(C₅H₅)₂{ON(C₂H₄-o-Py)₂}]
2 Yttrium (Y)[Y(C₅H₅)₂{ON(C₂H₄-o-Py)₂}]
3 Holmium (Ho)[Ho(C₅H₅)₂{ON(C₂H₄-o-Py)₂}]
4 Samarium (Sm)[Sm(C₅H₅)₂{ON(C₂H₄-o-Py)₂}]
5 Neodymium (Nd)[Nd(C₅H₅)₂{ON(C₂H₄-o-Py)₂}]
6 Praseodymium (Pr)[Pr(C₅H₅)₂{ON(C₂H₄-o-Py)₂}]
7 Lanthanum (La)[La(C₅H₅)₂{ON(C₂H₄-o-Py)₂}]

Table 1: Synthesized Bis(cyclopentadienyl)hydroxylaminato Rare-Earth Metal Complexes. nih.gov

In the solid state, these rare-earth metal complexes display three distinct aggregation modes and binding patterns, which are directly influenced by the ionic radius of the central metal ion. nih.gov

For the later, smaller rare-earth metals such as Lu, Y, Ho, and Sm, monomeric complexes with the formula [Ln(C₅H₅)₂{η²-ON(C₂H₄-η¹-o-Py)(C₂H₄-o-Py)}] are formed. nih.gov In these structures, the hydroxylaminato ligand coordinates to the metal in a side-on fashion, and one of the pyridyl nitrogen atoms is also bonded to the metal center. nih.gov

In contrast, the larger early rare-earth metal ions, Nd³⁺ and Pr³⁺, induce dimerization of the hydroxylaminato unit through the oxygen atoms. nih.gov This results in the formation of dimeric complexes with the formula [(Ln(C₅H₅)₂{μ-η¹:η²-ON(C₂H₄-o-Py)₂})₂], where there are no direct bonds between the metal and the pyridine rings. nih.gov

The lanthanum complex exhibits a dimeric structure similar to the Nd and Pr complexes. However, it features an additional coordination of two pyridyl groups to the lanthanum atoms, leading to the formula [(La(C₅H₅)₂{ON(C₂H₄-o-Py)}{μ-η¹:η²-ON(C₂H₄-η¹-o-Py)})₂]. nih.gov This variation in aggregation highlights the direct relationship between the size of the metal ion and the resulting solid-state structure. nih.gov

Metal Ion SizeAggregation ModeBinding PatternResulting Formula
Smaller (Lu, Y, Ho, Sm)MonomericSide-on hydroxylaminato coordination with one metal-pyridine bond. nih.gov[Ln(C₅H₅)₂{η²-ON(C₂H₄-η¹-o-Py)(C₂H₄-o-Py)}] nih.gov
Larger (Nd, Pr)DimericDimerization through oxygen atoms of the hydroxylaminato unit, without metal-pyridine bonds. nih.gov[(Ln(C₅H₅)₂{μ-η¹:η²-ON(C₂H₄-o-Py)₂})₂] nih.gov
Largest (La)DimericSimilar to Nd and Pr, but with additional coordination of two pyridyl groups. nih.gov[(La(C₅H₅)₂{ON(C₂H₄-o-Py)}{μ-η¹:η²-ON(C₂H₄-η¹-o-Py)})₂] nih.gov

Table 2: Aggregation Modes and Binding Patterns in the Solid State. nih.gov

The complexes that feature coordinative metal-pyridine bonds exhibit highly dynamic behavior in solution. nih.gov At ambient temperatures, the two pyridine nitrogen atoms undergo a rapid exchange in their coordination to the metal atom. nih.gov This dynamic process can be studied using variable-temperature (VT) NMR experiments, which have shown that the exchange can be "frozen" on the NMR timescale at lower temperatures. nih.gov This allows for a more detailed investigation of the coordination dynamics of the pyridyl arms of the ligand.

Structural Elucidation and Spectroscopic Characterization of Metal Complexes

A combination of single-crystal X-ray diffraction and various spectroscopic techniques is crucial for the complete structural elucidation and characterization of these metal complexes.

Single-crystal X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique has been instrumental in revealing the different aggregation modes and binding patterns of the bis(cyclopentadienyl)hydroxylaminato rare-earth metal complexes. nih.gov It provides definitive evidence for the monomeric and dimeric nature of these complexes and precisely maps the coordination environment around the metal center, including the bond lengths and angles of the metal-ligand interactions. preprints.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of these complexes in solution. nih.govnih.gov For diamagnetic complexes such as those with Y, La, and Lu, ¹H and ¹³C NMR provide detailed information about the ligand's coordination environment. nih.gov For paramagnetic complexes, the analysis of paramagnetic chemical shifts can provide insights into the electronic structure and magnetic properties of the complex. mdpi.com As previously mentioned, variable-temperature NMR studies are particularly useful for investigating the dynamic exchange processes of the pyridyl groups in solution. nih.gov

Mass spectrometry is employed to confirm the molecular weight and composition of the synthesized complexes. nih.gov Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) mass spectrometry can provide clear evidence for the formation of the desired monomeric or dimeric species by identifying their corresponding molecular ion peaks. rsc.org

TechniqueApplication in Characterization
Single-Crystal X-ray Diffraction Provides definitive solid-state structures, revealing aggregation modes, binding patterns, and precise coordination geometries. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates solution-state structures, investigates dynamic processes like pyridyl arm exchange, and characterizes both diamagnetic and paramagnetic complexes. nih.govnih.gov
Mass Spectrometry Confirms the molecular weight and elemental composition of the synthesized complexes, verifying the formation of monomeric or dimeric species. nih.govrsc.org

Table 3: Techniques for Structural Elucidation and Spectroscopic Characterization.

Reactivity, Mechanistic Insights, and Redox Behavior Within N,n Bis 2 2 Pyridyl Ethyl Hydroxylamine Systems

Metal-Mediated Transformations of the Hydroxylamine (B1172632) Moiety

The coordination of N,N-bis[2-(2-pyridyl)ethyl]hydroxylamine to a metal center can induce significant changes in the ligand's stability and reactivity, leading to transformations that are not readily observed in the free ligand.

The stability of ligands structurally similar to this compound can be compromised upon coordination to certain metal ions. For instance, studies on the closely related ferrocenylmethyl-bis[2-{pyrid-2-yl}ethyl]amine ligand have shown that its zinc bromide complex, [ZnBr₂(L¹)], undergoes decomposition during recrystallization. This process involves both the cleavage and formation of carbon-nitrogen bonds, highlighting a pathway for ligand degradation promoted by the metal center. researchgate.net

Conversely, rather than decomposition or reduction, the hydroxylamine moiety itself can undergo oxidation when bound to a suitable metal. In a notable example involving a platinum(II) complex with a bis-hydroxylamine ligand, [PtCl₂(BHA)] (where BHA is H₂N(OH)CMe₂CMe₂N(H)OH), chemical oxidation with chlorine leads to the selective transformation of the hydroxylamine groups. This reaction forms a transient dinitrosoalkane species, [PtCl₂(O=NCMe₂CMe₂N=O)], demonstrating a metal-mediated oxidation pathway for the N-OH functionality. researchgate.net

The specific metal ion coordinated to the ligand plays a crucial role in directing the reaction pathway. The choice of metal can determine whether the ligand undergoes decomposition, oxidation, or participates in other catalytic processes. As seen in related systems, a zinc(II) center can promote the decomposition of a bis(2-{pyrid-2-yl}ethyl)amine derivative, whereas a platinum(II) center facilitates the controlled oxidation of a hydroxylamine group. researchgate.netresearchgate.net

Furthermore, the reactivity of the resulting complex is highly dependent on the nature of the metal. In studies of N,N-bis(2-picolyl)amine complexes, which are structural analogues, the catalytic activity in cleaving phosphodiesters was found to be significantly influenced by the metal ion. While both copper(II) and zinc(II) complexes are active, their reactivity profiles differ, with copper complexes often showing high activity but also posing challenges due to toxicity in biological systems. acs.org This underscores the principle that the metal center is a key determinant of the stability and functional reactivity of the complex.

Redox Chemistry of this compound and its Complexes

The presence of both pyridyl groups and a hydroxylamine moiety renders the ligand and its complexes redox-active. This "redox non-innocent" character means the ligand can actively participate in electron transfer processes, storing and releasing electrons independently of the metal center. nih.gov

The electrochemical properties of complexes with ligands analogous to this compound have been investigated to understand their redox behavior. While specific data for the hydroxylamine derivative is not extensively documented, the ruthenium complex of the closely related ligand ethylbis(2-pyridylethyl)amine (ebpea), fac-[RuIIICl₃(ebpea)], provides valuable insight. Cyclic voltammetry studies of this complex reveal distinct redox events corresponding to the metal center and the ligand.

The redox potentials for this analogous complex are summarized below. It is important to note that the substitution of the ethyl group with a hydroxyl group would be expected to modify these potentials due to the differing electronic effects (inductive and mesomeric) of the substituents.

ComplexRedox CouplePotential (E₁/₂) vs. Fc⁺/Fc (V)Reference
fac-[RuCl₃(ebpea)]Ru(IV)/Ru(III)+0.93 acs.org
fac-[RuCl₃(ebpea)]Ru(III)/Ru(II)-0.58 acs.org

These measurements, taken against a ferrocene (B1249389) internal standard, show the accessible oxidation states of the metal center when supported by this type of tripodal ligand. acs.org The electrochemical behavior of polypyridyl complexes is generally characterized by metal-centered redox couples (e.g., M³⁺/M²⁺) and ligand-based reductions. nih.gov

Metal-mediated transformations can lead to the formation of short-lived, highly reactive species. A prime example is the oxidation of a platinum-bound bis-hydroxylamine ligand, which generates an unexplored dinitrosoalkane species coordinated to the metal. researchgate.net The reaction of [PtCl₂(BHA)] with chlorine initially yields a species where only one hydroxylamine is oxidized, [PtCl₂{HO(H)NCMe₂CMe₂N=O}]. Further oxidation in water produces the dinitrosoalkane complex [PtCl₂(O=NCMe₂CMe₂N=O)]. This transient species is reactive enough that treatment with a phosphine (B1218219) ligand liberates the dinitrosoalkane, which then rapidly cyclizes, demonstrating its high reactivity. researchgate.net

Mechanistic Studies of Reactions Involving the Compound

Mechanistic investigations provide insight into the specific steps and intermediates involved in reactions of this compound and its analogues. These studies reveal how the ligand framework and the metal center cooperate to facilitate chemical transformations.

The decomposition of the zinc complex with a related bis(2-{pyrid-2-yl}ethyl)amine ligand is understood to proceed through a mechanism involving C-N bond cleavage, directly implicating the metal in the degradation of the ligand's ethylamine (B1201723) backbone. researchgate.net In the case of the platinum-mediated oxidation of a bis-hydroxylamine, the reaction proceeds stepwise, allowing for the isolation or detection of an intermediate where only one of the two hydroxylamine groups has been oxidized to a nitroso group. researchgate.net

For related catalytic systems, such as zinc complexes of N,N-bis(2-picolyl)amine used for phosphodiester cleavage, the mechanism involves the metal center activating the substrate while the ligand framework maintains the geometry and electronic environment necessary for catalysis. acs.org The overarching theme in the reactivity of these systems is the concept of redox non-innocence, where the ligand is not a passive spectator but an active electronic participant in the reaction mechanism. nih.gov This cooperative effect between the metal and ligand is fundamental to the diverse reactivity observed.

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The synthesis and subsequent transformations of this compound are governed by fundamental organic reaction mechanisms. A thorough understanding of these pathways is crucial for optimizing reaction conditions and controlling product outcomes.

The primary synthetic route to this compound involves a double aza-Michael addition of hydroxylamine to 2-vinylpyridine (B74390). nih.govnih.gov This reaction is a conjugate addition where the nucleophilic nitrogen atom of hydroxylamine attacks the electron-deficient β-carbon of the activated alkene, 2-vinylpyridine. The reaction typically proceeds under mild, solvent-free conditions or in a protic solvent, which can facilitate proton transfer steps. nih.govnih.gov

The mechanism can be described in the following steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the β-carbon of the 2-vinylpyridine molecule. This forms a zwitterionic intermediate where the nitrogen bears a positive charge and the α-carbon carries a negative charge, which is stabilized by the electron-withdrawing pyridyl group.

Proton Transfer: A proton is then transferred from the positively charged nitrogen to the carbanion. In the presence of a protic solvent or another proton source, this transfer is often mediated by solvent molecules, which can lower the activation energy of the transition state. acs.org Theoretical studies on analogous aza-Michael reactions suggest that this proton transfer can occur through various pathways, including direct transfer or solvent-assisted routes, with the latter often being more favorable. researchgate.net

Second Addition: The resulting N-[2-(2-pyridyl)ethyl]hydroxylamine, still possessing a reactive N-H bond, undergoes a second aza-Michael addition with another molecule of 2-vinylpyridine through a similar sequence of nucleophilic attack and proton transfer to yield the final product, this compound.

A significant transformation of this compound is its reduction to the corresponding amine, N,N-bis[2-(2-pyridyl)ethyl]amine. This is commonly achieved using zinc dust in the presence of an acid, such as hydrochloric acid. nih.gov The mechanism of this reduction, while not elucidated in detail for this specific compound, can be understood by analogy to the general mechanism of zinc-mediated reduction of N-substituted hydroxylamines.

A plausible mechanism involves the following key steps:

Protonation: The hydroxylamine is first protonated at the oxygen atom by the acid, making the N-O bond more susceptible to cleavage.

Electron Transfer: Zinc metal acts as the reducing agent, transferring electrons to the protonated hydroxylamine. This can occur in a stepwise manner.

N-O Bond Cleavage: The addition of electrons leads to the cleavage of the weakened N-O bond, releasing a water molecule and forming a nitrogen-centered radical or anionic intermediate.

Further Reduction/Protonation: This intermediate is then further reduced by zinc and/or protonated by the acid to yield the final amine product.

Furthermore, this compound can undergo metal-mediated decomposition, which also results in the formation of the reduced amine. This has been observed with certain transition metal ions like Cu(II), Co(II), V(III), and Fe(III). nih.gov The exact mechanism of this decomposition is likely complex and metal-dependent, but it is proposed to involve redox reactions where the hydroxylamine ligand is oxidized by the metal center, which is subsequently reduced. In the case of copper(II), solutions containing the complex readily degrade, yielding the amine ligand. nih.gov

Table 1: Mechanistic Overview of Key Reactions

ReactionKey Mechanistic StepsReagents/Conditions
Synthesis (Aza-Michael Addition) 1. Nucleophilic attack of NH₂OH on 2-vinylpyridine. 2. Proton transfer to form mono-adduct. 3. Second nucleophilic attack and proton transfer.2-vinylpyridine, Hydroxylamine hydrochloride, NaHCO₃ (for basification) nih.gov
Reduction to Amine 1. Protonation of the hydroxylamine oxygen. 2. Electron transfer from zinc metal. 3. Cleavage of the N-O bond. 4. Further reduction and protonation.Zinc dust, Hydrochloric acid, Ethanol (B145695) nih.gov
Metal-Mediated Decomposition Ligand oxidation coupled with metal ion reduction, leading to the formation of the corresponding amine.Cu(II), Co(II), V(III), Fe(III) salts nih.gov

Detailed Analysis of Ligand Hydroxylation and Related Processes in Coordination Complexes (by analogy with related ligands)

While the direct hydroxylation of the ethyl backbone of this compound within a coordination complex has not been extensively reported, the principles of such a transformation can be understood by analogy to related processes in coordination chemistry, particularly the C-H activation and hydroxylation of N-alkyl ligands in metal complexes. These reactions are of significant interest as they mimic the function of certain metalloenzymes. researchgate.netwikipedia.org

The hydroxylation of an alkyl C-H bond of a coordinated amine ligand generally requires a metal center capable of activating the C-H bond and an oxidant to provide the hydroxyl group. The mechanism of such a reaction is typically proposed to proceed through one of several pathways, often involving high-valent metal-oxo or metal-hydroperoxo species.

A plausible analogous mechanism for the hydroxylation of a C-H bond on the ethyl group of a coordinated N,N-bis[2-(2-pyridyl)ethyl] moiety can be conceptualized as follows:

Formation of a High-Valent Metal-Oxo Intermediate: The reaction would likely be initiated by the formation of a highly reactive, high-valent metal-oxo species. This can be generated by the reaction of a metal complex with an oxidant such as hydrogen peroxide, peroxy acids, or molecular oxygen in the presence of a reductant. nih.gov

Hydrogen Atom Abstraction: The powerful electrophilic metal-oxo species would then abstract a hydrogen atom from the ethyl chain of the coordinated ligand. This C-H activation step would generate a carbon-centered radical on the ligand and a metal-hydroxyl intermediate. The site of abstraction (α or β to the nitrogen) would depend on the specific geometry of the complex and the relative stability of the resulting radical.

Oxygen Rebound or Hydroxyl Radical Attack: Following hydrogen abstraction, the hydroxylation can occur via two main pathways:

Oxygen Rebound: The newly formed metal-hydroxyl species can "rebound," transferring the hydroxyl group to the carbon radical, forming the hydroxylated ligand and regenerating the initial oxidation state of the metal. This "oxygen rebound" mechanism is well-established for enzymes like cytochrome P450. nih.gov

Radical Combination: Alternatively, the carbon radical could react with another oxygen source in the reaction medium, or another metal-oxo species.

Bio-inspired catalytic systems utilizing iron or manganese complexes with N-donor ligands have been shown to catalyze the hydroxylation of C-H bonds. researchgate.net For instance, iron complexes with tris(2-pyridylmethyl)amine (B178826) (TPA), a ligand structurally related to the reduced form of the title compound, have been studied as functional models for biomimetic hydroxylation reactions. researchgate.net DFT studies on such systems have provided detailed insights into the electronic structures of the intermediate species and the energetics of the reaction pathways. researchgate.net

Table 2: Analogous Ligand Hydroxylation Processes in Coordination Chemistry

System/ReactionProposed Mechanistic FeaturesRelevant Metal CentersOxidants
Cytochrome P450 Mimics Formation of a high-valent iron(IV)-oxo porphyrin radical cation (Compound I). Hydrogen atom abstraction followed by oxygen rebound.Iron, ManganeseO₂, H₂O₂, PhIO
Non-Heme Iron-Catalyzed Hydroxylation Formation of Fe(IV)=O or Fe(V)=O species. C-H activation via hydrogen atom abstraction.IronH₂O₂
Palladium-Catalyzed C(sp³)–H Hydroxylation Ligand-directed C-H activation via a concerted metalation-deprotonation (CMD) pathway. Formation of a Pd(IV) intermediate. Reductive elimination to form the C-O bond.PalladiumH₂O₂, Peroxides

The feasibility and specific pathway of hydroxylation for a coordinated this compound would be highly dependent on the choice of metal center, its coordination environment, and the reaction conditions, particularly the nature of the oxidant. The presence of the hydroxylamine functionality itself could also influence the reactivity, potentially competing for coordination or participating in redox processes.

Advanced Research Applications and Future Directions

Role in Catalysis

The ability of LOH to form stable complexes with a variety of transition metals is a key attribute that underpins its utility in catalysis. The ligand's geometry and the electronic nature of the pyridyl and hydroxylamine (B1172632) groups can be finely tuned to influence the catalytic activity and selectivity of the resulting metal complexes.

N,N-bis[2-(2-pyridyl)ethyl]hydroxylamine serves as a versatile tripodal ligand in the realm of homogeneous catalysis. Its three nitrogen donors can coordinate to a metal center, creating a pre-organized and stable complex. This coordination environment is crucial for mediating a variety of catalytic transformations. The stability of metal complexes with ligands analogous to LOH, such as those derived from bis(2-pyridylmethyl)amine, has been noted in the context of their application as catalysts for various chemical processes. labpartnering.org

The structural features of LOH complexes can be systematically modified. For instance, the hydroxyl group on the nitrogen atom can engage in hydrogen bonding or be deprotonated to modulate the electronic properties of the metal center. This, in turn, can influence the catalytic cycle of a given reaction. Research on related nickel(II) complexes with tripodal NNN ligands has demonstrated their efficacy as catalysts for ethylene (B1197577) oligomerization, highlighting the potential of such ligand scaffolds in industrial applications. researchgate.net

A study on the synthesis of LOH and its complexes with various divalent metal ions such as Cu(II), Zn(II), Ni(II), and Co(II) has been reported. rsc.org While the complexes with zinc, nickel, and cobalt were found to be stable, the copper(II) complex, [CuCl2(LOH)], exhibited a tendency to degrade, yielding the corresponding amine ligand, bis(2-{pyrid-2-yl}ethyl)amine (LH). rsc.org This observation is critical for ligand design, as the stability of the catalyst under reaction conditions is paramount.

Table 1: Synthesized Metal Complexes of this compound (LOH) and Their Observed Stability
ComplexMetal IonStability in SolutionReference
[CuCl2(LOH)]Cu(II)Degrades to form the corresponding amine ligand (LH) rsc.org
[ZnCl2(LOH)]Zn(II)Indefinitely stable rsc.org
[NiCl2(LOH)]Ni(II)Indefinitely stable rsc.org
[CoCl2(LOH)]Co(II)Indefinitely stable rsc.org

The field of biomimetic catalysis often seeks to replicate the function of metalloenzymes that carry out selective oxidation reactions in biological systems. Many of these enzymes feature metal centers supported by nitrogen- and oxygen-donating ligands. The structure of LOH, with its two pyridyl nitrogen atoms and a hydroxylamine moiety, makes its metal complexes attractive candidates for mimicking the active sites of such enzymes.

Iron(II) complexes with bio-inspired N,N,O ligands have been shown to be effective catalysts for the epoxidation and cis-dihydroxylation of olefins. uu.nl These reactions are fundamental in organic synthesis, and the development of efficient and selective catalysts is of great importance. Although direct studies on LOH in this context are limited, the principles derived from related systems suggest its potential. The hydroxylamine group in LOH can act as a redox-active component, potentially participating in the catalytic cycle by mediating electron transfer or acting as a proton-responsive site.

Furthermore, copper complexes are well-known for their role in oxidation catalysis. A bis(pyridyl)-N-alkylamine/Cu(I) catalyst system has been reported for the aerobic oxidation of primary alcohols to aldehydes. rsc.org Mechanistic studies of this system revealed the formation of a key copper(II)-hydroperoxo intermediate. rsc.org The structural similarity of LOH to the ligands used in these studies suggests that its copper complexes could also be active in similar oxygenation reactions. The redox non-innocence of hydroxylamine ligands, in general, can be a significant feature, affecting the reactivity of their metal complexes in oxidation catalysis. mdpi.com

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, with applications in the production of pharmaceuticals, agrochemicals, and materials. Palladium-catalyzed reactions have emerged as powerful tools for constructing these bonds. One such reaction is allylic amination, which involves the addition of an amine to an allyl group.

Research has demonstrated that palladium catalysts can mediate the allylic substitution of allylic esters with hydroxylamine derivatives to form N-allyl products. nih.gov This process is particularly valuable as the resulting N-O bond can be subsequently cleaved to yield primary or secondary amines. The regioselectivity of this reaction can be controlled, favoring the formation of branched products, which are often challenging to synthesize via other methods. nih.gov Although this compound was not the specific hydroxylamine derivative used in this study, the fundamental reactivity established provides a strong precedent for its potential application in similar palladium-catalyzed C-N bond-forming reactions.

The development of new methods for the synthesis of β-lactams, which are important structural motifs in many antibiotics, has also been a focus of research. A palladium-catalyzed oxidative carbonylation of N-allylamines has been reported for the synthesis of α-methylene-β-lactams. nih.gov This highlights the versatility of palladium catalysis in constructing complex nitrogen-containing heterocycles from allylic precursors.

The capture and utilization of carbon dioxide is a critical area of research aimed at mitigating climate change and developing sustainable chemical processes. Transition metal complexes, particularly those of nickel, have shown promise as catalysts for CO2 fixation.

While there are no direct reports on the use of this compound complexes in CO2 fixation, studies on analogous nickel(II) complexes with meridionally coordinating tridentate 3N ligands provide a strong basis for exploration in this area. rsc.orgresearchgate.net These nickel complexes have been shown to rapidly absorb atmospheric CO2 in solution to form carbonate-bridged dinuclear species. rsc.orgresearchgate.net The resulting carbonate complexes can then act as catalysts for the conversion of epoxides into cyclic carbonates, which are valuable industrial chemicals. rsc.org

The key to the reactivity of these nickel complexes is the meridional coordination of the tridentate ligand, which leaves open coordination sites for the binding and activation of CO2. rsc.org Given that LOH is a tripodal 3N ligand, it is highly probable that its nickel(II) complexes could adopt a similar coordination geometry and exhibit analogous reactivity towards CO2. This presents a promising avenue for future research into the development of new catalysts for carbon dioxide fixation based on the LOH ligand scaffold.

Table 2: Comparison of Ligand Scaffolds for Potential CO2 Fixation by Nickel(II) Complexes
LigandCoordinationApplication in CO2 FixationReference
4-methyl-1-(pyrid-2-ylmethyl)-1,4-diazacycloheptaneTridentate 3N (meridional)Catalyzes conversion of epoxides to cyclic carbonates rsc.org
1,4-bis[(pyridin-2-yl-methyl)]-1,4-diazepaneTetradentate 4NCatalyzes conversion of epoxides to cyclic carbonates researchgate.net
This compoundTridentate 3NProposed for exploration based on analogy-

Precursor Chemistry for Novel Functional Materials

The chemical versatility of this compound also extends to its use as a building block for the synthesis of more complex molecules and materials with tailored properties.

The functionalization of the LOH scaffold can lead to the creation of new ligands with enhanced or novel properties. The hydroxylamine moiety is a prime site for chemical modification. For example, it can be N-alkylated or N-arylated to introduce steric bulk or electronic diversity. Furthermore, the pyridyl rings can be substituted at various positions to fine-tune the ligand's electronic and steric profile.

The synthesis of derivatives of the related bis(2-picolyl)amine (DPA) ligand has been explored to expand its chelating capabilities. nih.gov Methods such as the alkylation of the secondary amine and the introduction of triazole rings via click chemistry have been successfully employed. nih.gov These strategies could be adapted for the modification of LOH, leading to new classes of multidentate or multifunctional ligands. Such advanced ligand systems could find applications in areas ranging from catalysis to the development of new metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic or optical properties. The synthesis of bis(allylic-α-aminophosphonates) from diamine precursors also demonstrates a pathway to creating bidentate ligands that can be used as monomers for new polymers or as starting materials for macrocycles. nih.gov

Potential for Supramolecular Assemblies and Metal-Organic Frameworks

The molecular architecture of this compound inherently positions it as a versatile building block for the construction of complex supramolecular assemblies and metal-organic frameworks (MOFs). Its potential stems from the combination of multiple coordination sites and the capacity for forming significant non-covalent interactions, such as hydrogen bonds and π-π stacking.

The ligand features three primary coordination sites: the two nitrogen atoms of the pyridyl rings and the central hydroxylamine moiety. This multidentate nature allows it to bridge multiple metal centers, a fundamental requirement for creating extended one-, two-, or three-dimensional networks. The flexibility of the diethylamine (B46881) backbone provides the conformational freedom necessary to adopt various spatial arrangements, accommodating the geometric preferences of different metal ions and facilitating the formation of diverse structural topologies.

Research has confirmed that this compound forms stable complexes with a range of transition metal ions, including chromium(III), manganese(II), nickel(II), and cadmium(II). researchgate.net In these complexes, the ligand demonstrates its ability to chelate to metal centers, creating stable coordination nodes that can be linked into larger structures.

A crucial feature for the formation of robust supramolecular structures is the presence of the hydroxylamine group (-N(OH)-). The hydroxyl proton is a strong hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. This functionality enables the formation of strong, directional hydrogen bonds between adjacent metal-ligand units or with solvent molecules, which can guide the self-assembly process and impart additional stability to the resulting framework. The potential for these interactions is a key factor in its utility for crystal engineering. rsc.org

While extensive research into MOFs constructed specifically from this compound is still an emerging area, the behavior of analogous bis-pyridyl ligands provides strong evidence of its potential. rsc.org Flexible bis-pyridyl-bis-amide ligands, which share structural similarities, have been successfully used to construct a variety of coordination polymers with diverse dimensionalities and topologies, from 1D chains to complex 3D frameworks. rsc.orgmdpi.com The ability of these related ligands to act as linkers between metal centers underscores the promise of this compound for similar applications.

The coordination versatility of the core structure is highlighted by research on the related ligand, N,N-bis(2-pyridylmethyl)amine, which forms a variety of complexes with different geometries. oup.comacs.orgacs.org These studies show that the coordination number and geometry can be tuned by the choice of metal ion and reaction conditions, a critical aspect for controlling the final architecture of a MOF. rsc.org

Interactive Data Table: Coordination and Interaction Potential

FeatureDescriptionSignificance for Supramolecular AssemblyRelated Findings
Coordination Sites Two pyridyl nitrogen atoms, one hydroxylamine group.Acts as a multidentate (tridentate) ligand, enabling the connection of multiple metal centers to form extended networks. researchgate.netAnalogous bis(2-pyridylmethyl)amine ligands are well-established linkers in coordination polymers. acs.orgnih.gov
Structural Flexibility Two ethyl groups connecting the pyridyl rings to the central nitrogen.Allows the ligand to adapt to various coordination geometries, facilitating the formation of diverse and stable framework topologies.Flexible bis-pyridyl-bis-amide ligands are known to produce 1D, 2D, and 3D coordination polymers. rsc.orgrsc.org
Hydrogen Bonding Presence of a hydroxyl (-OH) group on the central nitrogen atom.Provides strong, directional interactions that can guide the self-assembly process and enhance the stability of the final structure. rsc.orgrsc.orgHydrogen bonding is a key interaction in the supramolecular networks of other pyridine-based ligands. rsc.orgmdpi.com
π-π Stacking Two aromatic pyridyl rings.Contributes to the packing efficiency and thermodynamic stability of the crystalline structure.This interaction is common in frameworks containing aromatic linkers.

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the molecular and electronic structure of N,N-bis[2-(2-pyridyl)ethyl]hydroxylamine and its metal complexes.

Density Functional Theory (DFT) Calculations for Geometries and Stability

Density Functional Theory (DFT) has become a standard method for predicting the geometries and relative stabilities of coordination compounds. While detailed DFT studies focusing solely on the free this compound ligand are not extensively documented in publicly available research, the principles of DFT are regularly applied to its metal complexes. For instance, in studies of related copper complexes with pyridyl-containing ligands, the B3LYP functional is commonly used to optimize molecular geometries.

In the context of metal complexes, DFT calculations can determine key structural parameters. For example, in a five-coordinate cobalt complex with a related ligand, the geometry was identified as a distorted trigonal bipyramidal structure. researchgate.net The stability of complexes involving this compound and its derivatives is a subject of interest, as the ligand itself can be prone to decomposition. researchgate.net The formation of stable complexes with various metal ions like chromium(III), manganese(II), nickel(II), and cadmium(II) has been noted. researchgate.net

The stability of such complexes can also be evaluated by examining their kinetic parameters through methods like the Coats-Redfern method, which has been applied to copper complexes with other pyridyl ligands.

Analysis of Electronic Structure and Bonding Characteristics

The electronic structure and bonding in complexes of this compound are critical to understanding their reactivity. The ligand typically coordinates to metal centers through the nitrogen atoms of its two pyridyl groups and the nitrogen or oxygen atom of the hydroxylamine (B1172632) moiety. This tripodal coordination can lead to the formation of stable five-membered chelate rings.

Natural Bond Orbital (NBO) analysis is a computational technique often used to investigate bonding nature and stabilizing interactions within such complexes. This analysis can reveal the extent of charge transfer and orbital interactions between the ligand and the metal center. While specific NBO analysis for this compound complexes is not widely reported, studies on analogous copper complexes with pyridyl ligands have utilized NBO to understand stabilizing interactions.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the reactivity of the complexes. The energy gap between the HOMO and LUMO can be correlated with the chemical reactivity and kinetic stability of the molecule.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry plays a pivotal role in mapping out the reaction pathways of catalytic processes involving this compound and its derivatives.

Modeling of Transition States and Energy Barriers

Understanding the mechanism of a chemical reaction requires the identification of transition states and the calculation of associated energy barriers. DFT is a powerful tool for locating transition state structures and computing the activation energies of reaction steps. For instance, the mechanistic details of the copper-dependent reduction of this compound to its corresponding amine, N,N-bis[2-(2-pyridyl)ethyl]amine, were investigated using DFT studies. researchgate.net Such studies can elucidate the step-by-step process of the reaction, providing a theoretical framework to complement experimental observations.

Insights into Cooperativity and Ligand-Metal Interactions in Catalytic Cycles

In many catalytic systems, the ligand is not a passive spectator but an active participant in the reaction. Computational studies can shed light on the cooperative effects between the ligand and the metal center during a catalytic cycle. The electronic and steric properties of the this compound ligand can be fine-tuned to influence the reactivity of the metal center.

Advanced Computational Techniques (e.g., Molecular Dynamics for Solution Behavior)

While static quantum chemical calculations provide invaluable information about molecular properties and reaction pathways, they often represent molecules in the gas phase or with simplified solvent models. Advanced computational techniques like Molecular Dynamics (MD) simulations can offer a more realistic picture of the behavior of this compound and its complexes in solution.

MD simulations track the movement of atoms over time, providing insights into the conformational flexibility of the ligand, the dynamics of solvent molecules around the complex, and the stability of the coordination sphere. To date, specific MD simulation studies on this compound are not prominent in the scientific literature. However, the application of such techniques would be a logical next step to gain a deeper understanding of its solution-phase behavior and its interactions within a dynamic catalytic environment.

Q & A

Basic: What synthetic methodologies are available for preparing N,N-bis[2-(2-pyridyl)ethyl]hydroxylamine, and how are intermediates characterized?

Answer:
A key synthesis involves the reduction of tertiary amine derivatives to hydroxylamine intermediates. For example, N,N-bis(2-(pyridin-2-yl)ethyl)hydroxylamine can be synthesized via zinc-mediated reductive cleavage. In a representative procedure ( ):

  • Methodology : A mixture of the hydroxylamine precursor (1.2 g, 4.93 mmol) and zinc powder (1.47 g, 22.4 mol) in 2 N HCl (10 mL) is stirred at 85°C for 2 hours. Post-reduction, the solution is adjusted to pH 10 with ammonia, extracted with CH₂Cl₂, dried over Na₂SO₄, and concentrated under reduced pressure to yield the product (94% yield).
  • Characterization : Intermediates are typically analyzed via NMR, IR, and mass spectrometry. For example, the final amine product (N,N-bis(2-(pyridin-2-yl)ethyl)amine) is confirmed by its distinct 1H^1H NMR signals for pyridyl protons (δ 8.5–7.1 ppm) and ethylenic chains (δ 2.8–3.5 ppm).

Basic: How is the structural configuration of copper(II) complexes involving this compound-derived ligands validated?

Answer:
X-ray crystallography is the gold standard for structural validation. For instance, a copper(II) complex with a related ligand (N,N-bis(2-[2-pyridyl]ethyl)-2-(2-aminoethoxy)ethanol) crystallizes in the triclinic P1 space group ():

  • Key Parameters : Unit cell dimensions a=8.0561(4)A˚,b=11.766(1)A˚,c=14.859(1)A˚a = 8.0561(4) \, \text{Å}, b = 11.766(1) \, \text{Å}, c = 14.859(1) \, \text{Å}, with bond lengths (Cu–N: 1.97–2.02 Å) and angles (N–Cu–N: 81–92°) confirming a distorted octahedral geometry.
  • Data Collection : A Kappa CCD detector with a maximum θ angle of 52.5° collects 4,910 reflections, refined using SHELXS-97/SHELXL-96. Discrepancies (Rmax=0.068_{\text{max}} = 0.068) are minimized via full-matrix least-squares refinement.

Advanced: What role does this compound play in catalytic oxygen reduction, and how do reaction conditions influence mechanism bifurcation?

Answer:
Copper complexes with pyridyl-ethylamine ligands are pivotal in O₂ reduction catalysis. highlights:

  • Mechanistic Pathways :
    • 4-electron pathway : Favored in dinuclear Cu complexes (e.g., [CuII^{II}₂(N3)(μ-η²:η²-O₂²⁻)]²⁺) under neutral conditions, involving O–O bond cleavage.
    • 2-electron pathway : Dominates in acidic conditions (e.g., with trifluoroacetic acid), forming hydroperoxo intermediates (e.g., [CuII^{II}₂(XYLO)-(OH)]²⁺) that release H₂O₂.
  • Key Variables : pH, ligand denticity, and reductant strength (e.g., decamethylferrocene vs. weaker reductants) dictate pathway selectivity.

Advanced: How can contradictions in crystallographic data for pyridyl-ethylamine ligand complexes be resolved?

Answer:
Discrepancies in bond lengths/angles between studies often arise from:

  • Crystallization Conditions : Solvent polarity (e.g., acetone vs. dichloromethane) affects ligand conformation. For example, reports Cu–N bonds at 1.97–2.02 Å, while similar ligands in (N4Py complexes) show 1.99–2.05 Å due to solvent-induced packing effects.
  • Redox State : Copper(II) vs. copper(I) states alter coordination geometry. Redox-active ligands may adopt flexible binding modes, necessitating complementary techniques (EPR, UV-vis) to validate oxidation states.

Advanced: How do substituent modifications on pyridyl-ethylamine ligands impact their coordination chemistry and catalytic efficacy?

Answer:
Ligand design critically influences metal complex behavior:

  • Steric Effects : Bulky substituents (e.g., 6-Ph₂TPA in ) hinder O₂ binding, reducing catalytic turnover. Smaller groups (e.g., unsubstituted pyridyl) enhance substrate accessibility.
  • Electronic Effects : Electron-withdrawing groups (e.g., –CF₃) stabilize high-valent metal centers, promoting O–O cleavage (). Conversely, electron-donating groups (e.g., –OCH₃) favor proton-coupled electron transfer.
  • Case Study : The dinuclear Cu complex with a m-xylene-linked ligand (XYLO) shows pH-dependent O₂ reduction selectivity (), underscoring the interplay between ligand topology and reaction milieu.

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